molecular formula C8H4F4O3 B1391484 2-Fluoro-3-(trifluoromethoxy)benzoic acid CAS No. 1159512-62-5

2-Fluoro-3-(trifluoromethoxy)benzoic acid

Cat. No. B1391484
CAS RN: 1159512-62-5
M. Wt: 224.11 g/mol
InChI Key: VUFVRYWIHCPNGN-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethoxy)benzoic acid is a member of benzoic acids . It is an aryl fluorinated building block .


Synthesis Analysis

The synthesis of 2-Fluoro-3-(trifluoromethoxy)benzoic acid involves a nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for a nucleophilic substitution by a fluoride . In fact, 1-trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-3-(trifluoromethoxy)benzoic acid is C8H4F4O3 . The molecular weight is 224.11 g/mol . The structure of this compound can also be represented as FC6H3(CF3)CO2H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-3-(trifluoromethoxy)benzoic acid include a molecular weight of 224.11 g/mol , a topological polar surface area of 46.5 Ų , and a complexity of 241 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 .

Scientific Research Applications

Chemical Properties

“2-Fluoro-3-(trifluoromethoxy)benzoic acid”, also known as TFB or TFBA, is a chemical compound with the molecular formula C8H4F4O3 and a molecular weight of 224.11 g/mol . It has a boiling point of 124-125°C .

Safety Information

This compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335. Precautionary statements include P261, P271, and P280 .

Solubility in Dense Carbon Dioxide

The solubility of fluorinated benzoic acids, such as 3-(trifluoromethyl)benzoic acid, in dense carbon dioxide has been studied . This research could potentially extend to 2-Fluoro-3-(trifluoromethoxy)benzoic acid, providing insights into the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide .

Safety and Hazards

2-Fluoro-3-(trifluoromethoxy)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

2-Fluoro-3-(trifluoromethoxy)benzoic acid, also known as TFB or TFBA, is a chemical compound that has gained significant attention in various fields of research due to its unique physical and chemical properties , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

, which involve chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

properties

IUPAC Name

2-fluoro-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-6-4(7(13)14)2-1-3-5(6)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFVRYWIHCPNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672902
Record name 2-Fluoro-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(trifluoromethoxy)benzoic acid

CAS RN

1159512-62-5
Record name 2-Fluoro-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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